![molecular formula C15H19N3O6 B12390633 6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and an oxo-propyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
合成路线和反应条件
6-(2-O-甲基-β-D-呋喃核糖基)-3-(2-氧代丙基)-6H-咪唑并[1,2-c]嘧啶-5-酮的合成通常涉及多个步骤,从易得的原料开始。关键步骤包括:
咪唑并[1,2-c]嘧啶核的形成: 这可以通过在酸性或碱性条件下对适当的原料进行环化来实现。
呋喃核糖基部分的引入: 此步骤涉及咪唑并[1,2-c]嘧啶核与呋喃核糖供体的糖基化,通常使用路易斯酸催化剂。
甲基化和氧代丙基化:
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这包括使用连续流反应器、先进的纯化技术以及严格的质量控制措施,以满足工业标准。
化学反应分析
反应类型
6-(2-O-甲基-β-D-呋喃核糖基)-3-(2-氧代丙基)-6H-咪唑并[1,2-c]嘧啶-5-酮会发生各种化学反应,包括:
氧化: 该化合物可以在温和条件下氧化形成相应的氧代衍生物。
还原: 还原反应可以使用硼氢化钠等还原剂进行,得到该化合物的还原形式。
取代: 亲核取代反应可以在咪唑并[1,2-c]嘧啶核的特定位置发生。
常用试剂和条件
氧化: 过氧化氢或高锰酸钾在水溶液或有机溶剂中。
还原: 硼氢化钠或氢化铝锂在无水溶剂中。
取代: 胺或硫醇等亲核试剂在碱性条件下。
主要产物
这些反应形成的主要产物包括原始化合物的各种氧化、还原和取代衍生物,每个衍生物都具有潜在的独特性质和应用。
科学研究应用
Case Studies
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value ranging from 80 to 200 nM against HeLa and MDA-MB-468 cells, indicating potent antiproliferative effects .
- In Vivo Efficacy : In animal models, administration of the compound resulted in an 83.8% reduction in tumor growth when tested against resistant cancer strains . This suggests its potential as a therapeutic agent in overcoming drug resistance.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the imidazole ring can enhance or diminish activity. For instance, compounds with specific aliphatic substitutions have shown improved potency against cancer cells .
Study Type | Cell Line | IC50 (nM) | Effect on Tumor Growth |
---|---|---|---|
In Vitro | HeLa | 100 | Significant inhibition |
In Vitro | MDA-MB-468 | 150 | Significant inhibition |
In Vivo | PC-3/TxR Model | - | 83.8% reduction |
Case Studies
- Antiviral Activity : Preliminary studies suggest that this compound has broad-spectrum antiviral activity against several viruses by inhibiting their replication . The exact mechanisms are still under investigation but may involve interference with viral polymerases.
- Clinical Relevance : Its potential use in treating viral infections highlights the importance of further research into its pharmacokinetics and toxicity profiles.
作用机制
6-(2-O-甲基-β-D-呋喃核糖基)-3-(2-氧代丙基)-6H-咪唑并[1,2-c]嘧啶-5-酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可以通过以下方式发挥作用:
与酶结合: 抑制或调节参与代谢途径的关键酶的活性。
受体相互作用: 在特定受体处作为激动剂或拮抗剂,从而影响细胞信号通路。
DNA/RNA相互作用: 插入核酸,影响转录和复制过程。
相似化合物的比较
6-(2-O-甲基-β-D-呋喃核糖基)-3-(2-氧代丙基)-6H-咪唑并[1,2-c]嘧啶-5-酮可以与其他类似化合物进行比较,例如:
5,6-二氯苯并咪唑 1-β-D-呋喃核糖苷: 以其作为转录延伸抑制剂的作用而闻名.
苯并咪唑核糖核苷的 2’-脱氧类似物: 评估了其对人巨细胞病毒的抗病毒活性.
6-(2-O-甲基-β-D-呋喃核糖基)-3-(2-氧代丙基)-6H-咪唑并[1,2-c]嘧啶-5-酮的独特之处在于其特定的结构特征以及由此产生的生物活性,这可能在某些应用中比其他化合物具有优势。
生物活性
6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one is a synthetic compound belonging to the class of imidazo[1,2-c]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its unique structure, featuring a ribofuranosyl moiety and an oxo-propyl group, suggests diverse mechanisms of action that warrant detailed investigation.
Property | Value |
---|---|
Molecular Formula | C15H19N3O6 |
Molecular Weight | 337.33 g/mol |
IUPAC Name | 6-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one |
InChI Key | BBICAOBFBDXQFO-KVYFJXEBSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : HCT-15, HT29, HeLa, MDA-MB-468
- IC50 Values : Ranged from 80–200 nM for selected compounds in similar structural classes .
The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. For instance, related compounds have demonstrated IC50 values as low as 0.4 µM against porcine brain tubulin polymerization .
Antiviral Activity
The compound is also being explored for its antiviral properties. Purine nucleoside analogs similar to this compound have exhibited broad-spectrum antitumor activity and are being investigated for their efficacy against viral infections. The biological mechanisms typically involve interference with viral replication processes and modulation of host immune responses .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Nucleic Acid Interaction : Potential intercalation into DNA/RNA could affect transcription and replication processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other similar imidazole derivatives:
Compound Name | Activity Type | IC50 (nM) |
---|---|---|
5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside | Transcription elongation inhibitor | Varies |
2’-Deoxy Analogues of Benzimidazole Ribonucleosides | Antiviral activity | <1000 |
6H-imidazo[1,2-c]pyrimidin derivatives | Anticancer activity | 80–200 |
These comparisons illustrate that while many compounds in this class exhibit anticancer properties, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.
Recent Research Highlights
- Anticancer Efficacy : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines with low micromolar GI50 values .
- Mechanistic Insights : Research indicated that certain structural modifications could enhance the anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation .
- Antiviral Studies : Investigations into purine nucleoside analogs have revealed their potential to inhibit viral replication effectively, suggesting similar applications for this compound .
属性
分子式 |
C15H19N3O6 |
---|---|
分子量 |
337.33 g/mol |
IUPAC 名称 |
6-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12?,13+,14-/m1/s1 |
InChI 键 |
BBICAOBFBDXQFO-KVYFJXEBSA-N |
手性 SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)[C@H]3[C@H](C([C@H](O3)CO)O)OC |
规范 SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。